molecular formula C15H13N3O2 B5544766 N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide

N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide

Cat. No. B5544766
M. Wt: 267.28 g/mol
InChI Key: ZJRZUTAPJOONMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide often involves multistep reactions that include the formation of cyclopropane rings and the incorporation of furan and pyridine moieties. For instance, the stereoselective synthesis of activated cyclopropanes with a chiral auxiliary has been reported, highlighting the complexity of such syntheses (Kojima, Hiroike, & Ohkata, 2004).

Molecular Structure Analysis

The molecular structure of compounds containing furan and pyridine rings has been studied using various analytical techniques, including X-ray crystallography. These studies provide insights into the arrangement of atoms and the spatial configuration of the molecule, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Compounds with structures similar to N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide participate in a range of chemical reactions, influenced by the presence of reactive functional groups. For example, the interaction of enamines with cyanothioacetamide can lead to the formation of morpholinium salts and subsequent reactions to yield thioethers and substituted pyridine-thiones (Dyachenko & Chernega, 2006).

Scientific Research Applications

  • Analgesic Activity : A study by Krivokolysko et al. (2021) synthesized new hybrid molecules containing 2-furyl and partially saturated pyridine fragments, which showed significant analgesic activity in vivo, surpassing that of the reference drug metamizole sodium. This indicates potential applications in pain management (Krivokolysko et al., 2021).

  • Alzheimer's Disease Therapy : Hassan et al. (2018) explored the synthesis of multifunctional amides, including 2-furyl(1-piperazinyl)methanone derivatives, for potential therapeutic applications in Alzheimer's disease. The study found moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in developing new drugs for Alzheimer's disease (Hassan et al., 2018).

  • Antimicrobial Applications : Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones, nicotinonitrile, and other derivatives, which were then evaluated for their antimicrobial properties. This research suggests potential applications in developing new antimicrobial agents (Altalbawy, 2013).

  • Corrosion Inhibition : A study by Yıldırım and Çetin (2008) focused on the synthesis of 2-(Alkylsulfanyl)- N -(pyridin-2-yl) acetamide derivatives and their application as corrosion inhibitors. This highlights the potential use of these compounds in protecting metals from corrosion (Yıldırım & Çetin, 2008).

  • Heterocyclic Synthesis : Elgemeie et al. (1988) demonstrated the use of arylmethylenecyanothioacetamide in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives, indicating the role of these compounds in synthesizing complex heterocyclic structures (Elgemeie et al., 1988).

  • Antitumor Properties : Girgis et al. (2006) synthesized a variety of nicotinamide derivatives with considerable in vitro antitumor properties. This research suggests potential applications in developing new anticancer drugs (Girgis et al., 2006).

properties

IUPAC Name

N-[3-cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9(19)17-15-12(8-16)11(14-3-2-6-20-14)7-13(18-15)10-4-5-10/h2-3,6-7,10H,4-5H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRZUTAPJOONMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC(=N1)C2CC2)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl]acetamide

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